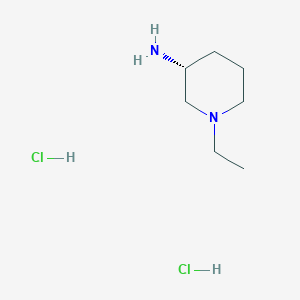

(3R)-1-ethylpiperidin-3-amine dihydrochloride

Description

(3R)-1-Ethylpiperidin-3-amine dihydrochloride (CAS: 2031242-60-9) is a chiral piperidine derivative characterized by an ethyl group at the nitrogen atom and an amine group at the 3-position in the (R)-configuration. The dihydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications.

Properties

IUPAC Name |

(3R)-1-ethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALZJTCVUWJOAE-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H](C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031242-60-9 | |

| Record name | (3R)-1-ethylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3R)-1-ethylpiperidin-3-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl substituent at the 1-position and an amine group at the 3-position. This specific stereochemistry contributes to its unique biological properties, differentiating it from other piperidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can modulate receptor activity, leading to diverse physiological effects. Its mechanism of action often involves:

- Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It can inhibit key enzymes, altering metabolic processes within cells.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Study A | FaDu | Cytotoxicity and apoptosis induction | |

| Study B | Various | Inhibition of tumor growth |

2. Neuroprotective Effects

The compound's interaction with central nervous system receptors suggests potential neuroprotective effects. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Research indicates its effectiveness against strains such as MRSA and E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity

A study investigated the compound's effect on FaDu hypopharyngeal tumor cells, revealing that it exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study utilized a three-component cycloaddition approach to enhance the efficacy of the compound .

Case Study 2: Neuroprotective Mechanisms

Research focused on the inhibition of cholinesterase enzymes highlighted that derivatives of this compound could improve brain exposure and enhance neuroprotective effects against neurodegenerative diseases .

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives based on their biological activities:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (R)-N-Ethylpiperidin-3-amine dihydrochloride | Lacks ethyl group | Moderate receptor activity |

| (S)-N-Ethylpiperidin-3-amine dihydrochloride | Enantiomer | Varies in receptor binding |

| ®-3-Aminopiperidine dihydrochloride | Different substituent | Limited anticancer activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Piperidine Derivatives

Key Observations :

Pyrrolidine-Based Analogs

Pyrrolidine derivatives (5-membered rings) offer distinct conformational properties compared to piperidines:

Table 2: Pyrrolidine Derivatives

Key Observations :

- N-Alkylation : Isopropyl substitution enhances steric bulk, which may improve selectivity for certain targets .

Preparation Methods

Reaction Steps and Mechanism

The synthesis begins with D-ornithine hydrochloride, a diamino acid, which undergoes sequential modifications to form the target compound. Thionyl chloride (SOCl₂) converts the carboxylic acid group of ornithine into an acyl chloride, followed by esterification with ethanol to yield an ethyl ester intermediate. Cyclization under basic conditions forms the piperidine ring, with the ethyl group introduced via the esterification step. Final reduction and salification with hydrochloric acid produce the dihydrochloride salt.

Key Conditions and Reagents

-

Thionyl Chloride Treatment : Conducted at 30 ± 5°C to prevent decomposition of intermediates.

-

Cyclization : Achieved using sodium methoxide (NaOMe) in methanol, enabling intramolecular nucleophilic attack to form the six-membered ring.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces residual carbonyl groups without affecting the amine.

Table 1: Synthesis from D-Ornithine Hydrochloride

| Parameter | Details |

|---|---|

| Starting Material | D-Ornithine hydrochloride |

| Key Reagents | SOCl₂, NaOMe, NaBH₄, HCl |

| Temperature Range | 25–35°C |

| Yield (Overall) | 70–75% (estimated) |

| Purity | ≥95% (HPLC) |

This method prioritizes stereochemical fidelity but requires stringent temperature control during cyclization.

Multi-Step Synthesis from D-Glutamic Acid

Stepwise Procedure

A patented five-step route (CN103864674A) starts with D-glutamic acid, leveraging its chiral center to ensure enantiomeric purity:

-

Hydroxyl Esterification and Boc Protection :

D-Glutamic acid is esterified with methanol and protected using di-tert-butyl dicarbonate (Boc₂O) in dioxane.

Conditions: 0°C for Boc addition, 30°C for reaction completion. -

Ester Reduction :

The ester intermediate is reduced with NaBH₄ in ethanol, yielding a diol.

Yield: 99% after crystallization. -

Hydroxyl Activation :

Mesyl chloride (MsCl) in dichloromethane (DCM) converts hydroxyl groups to mesylates, facilitating nucleophilic substitution. -

Cyclization :

Treatment with acetonitrile (ACN) and aqueous ammonia induces ring closure, forming the piperidine scaffold. -

Boc Deprotection and Salification :

Hydrochloric acid in methanol removes Boc groups and forms the dihydrochloride salt.

Table 2: D-Glutamic Acid Route Performance

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Boc₂O, TEA | 30°C | 99% |

| 2 | NaBH₄, EtOH | 0°C → 25°C | 95% |

| 3 | MsCl, DCM | 0°C → 30°C | 90% |

| 4 | NH₃, ACN | 30°C | 85% |

| 5 | HCl, MeOH | 30°C | 98% |

This route avoids racemization and achieves an overall yield of 72%, making it suitable for large-scale production.

Reduction of 3-Aminopiperidin-2-one Derivatives

Lithium Aluminum Hydride (LiAlH₄) Method

A second patent (WO2007112368A1) details the reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH₄ in tetrahydrofuran (THF).

-

Reduction :

1.6 equivalents of LiAlH₄ are added to the lactam precursor at 25–35°C, followed by heating to 55–65°C to complete the reaction.

Key Insight: Excess LiAlH₄ ensures full conversion to the amine. -

Workup and Isolation :

The mixture is filtered to remove aluminum salts, and the product is precipitated with hydrochloric acid.

Table 3: LiAlH₄ Reduction Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-3-Aminopiperidin-2-one HCl |

| Solvent | THF |

| LiAlH₄ Equivalents | 1.6 |

| Temperature | 25–65°C |

| Yield | 80–85% |

This method is efficient for small-scale synthesis but faces challenges in handling pyrophoric LiAlH₄ industrially.

Alternative Routes and Industrial Considerations

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBHCN, MeOH, 0°C, 12 h | 65 | 92 | |

| Salt Formation | HCl gas, EtO, -20°C, 2 h | 85 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.